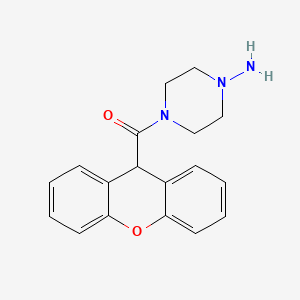
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features both a piperazine and a xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone typically involves the following steps:
Formation of the xanthene moiety: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the piperazine ring: The xanthene derivative is then reacted with piperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and fluorescent materials.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, while the xanthene moiety can engage in π-π stacking interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone: is similar to compounds like (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanol and (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)ethanone.
Unique Features: The presence of both piperazine and xanthene moieties in a single molecule makes it unique compared to other compounds that may only contain one of these functional groups.
Highlighting Uniqueness
The combination of the piperazine and xanthene moieties in this compound provides a unique structural framework that can be exploited for various applications, particularly in drug design and materials science. The ability to undergo multiple types of chemical reactions further enhances its versatility.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(4-aminopiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C18H19N3O2/c19-21-11-9-20(10-12-21)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,9-12,19H2 |
Clave InChI |
GSCFIRWTGDUVNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


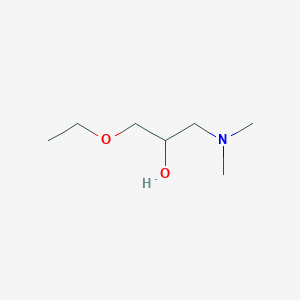
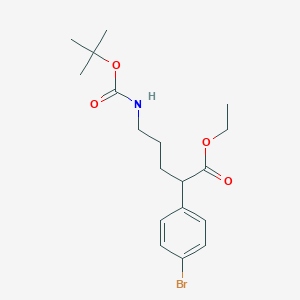
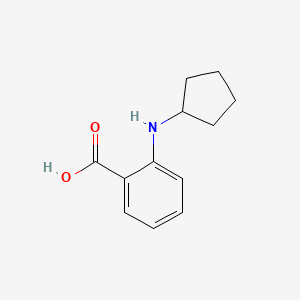
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)

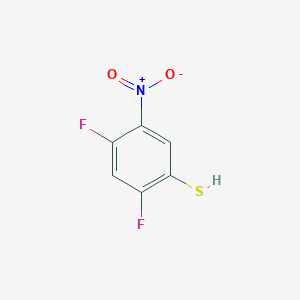

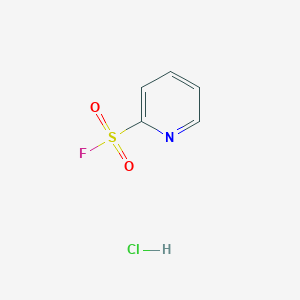
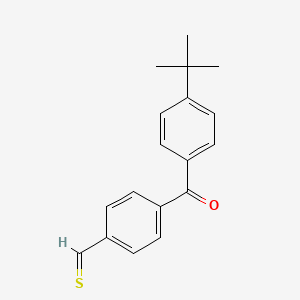
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
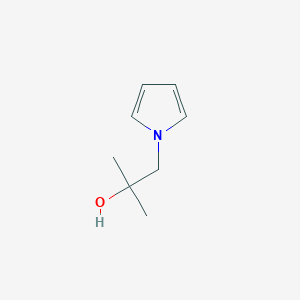

![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

